molecular formula C24H18ClN3O3S B2608839 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894556-84-4

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

Cat. No. B2608839
M. Wt: 463.94
InChI Key: QLLPOYRTJVQWIQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a chlorophenyl group, an indoline ring, a thiazolidine ring, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, spiropyrans of the indoline series can be synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the spiro[indoline-3,2’-thiazolidin] moiety suggests that the molecule may have a three-dimensional, spirocyclic structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like amides could influence its solubility .

Scientific Research Applications

Antibacterial Agents

A novel series of derivatives synthesized by the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid demonstrated potent in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates their potential as emerging antibacterial agents, offering a new avenue for addressing bacterial resistance (Borad et al., 2015).

Anti-Inflammatory and Immunomodulatory Properties

The derivatives based on the thiazolidine-2,4-dione moiety were evaluated for their ability to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and prostaglandin E2 (PEG2) production, showing significant inhibitory effects. Such compounds, particularly (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide, have demonstrated superiority over commercial anti-inflammatory drugs like indomethacin, indicating their potential for treating inflammatory diseases (Ma et al., 2011).

Antimicrobial Activity

Compounds containing 2-thioxothiazolidin-4-one derivatives have been synthesized and screened for in vitro antibacterial activity against various bacteria strains, including Escherichia coli and Staphylococcus aureus. These compounds have shown variable and modest activities against the investigated bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Cytotoxicity and ROS Generation

Selenium-containing dispiro indolinones have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as the A549 cancer cell line. These compounds, especially 5b, 5c, and 5e, showed considerable in vitro cytotoxicity and increased the level of intracellular reactive oxygen species (ROS), indicating their potential application in cancer therapy (Novotortsev et al., 2021).

Anticonvulsant Evaluation

Derivatives of indoline have been synthesized and evaluated for anticonvulsant activities using various models. One compound, in particular, showed significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, highlighting the potential of these compounds in anticonvulsant drug development (Nath et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, similar compounds like 2-(3-Chlorophenyl)ethylamine are known to cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. For example, spiro[indoline-3,2’-thiazolidin] derivatives are of interest in the development of smart materials and photopharmacology .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S/c25-16-7-6-10-18(13-16)28-22(30)15-32-24(28)19-11-4-5-12-20(19)27(23(24)31)14-21(29)26-17-8-2-1-3-9-17/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLPOYRTJVQWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

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